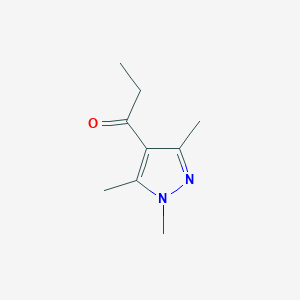

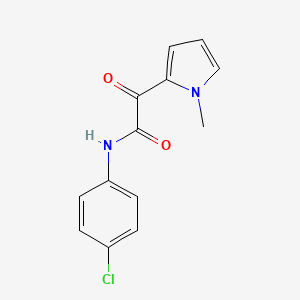

![molecular formula C20H20N2O5S B2670042 (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-84-1](/img/structure/B2670042.png)

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of benzoic acid, specifically 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid . This compound has a molecular formula of C16H15NO5 .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, 3,4-Dimethoxybenzoylacetonitrile, used in the synthesis of some isoxazole derivatives, was obtained from α-bromoacetoveratrone and potassium cyanide .Molecular Structure Analysis

The molecular structure of the related compound, 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid, consists of a benzoic acid core with a 3,4-dimethoxybenzoyl group attached to the 2-position .Chemical Reactions Analysis

A related compound, 3,4-Dimethoxybenzoylacetonitrile, was used in the synthesis of some isoxazole derivatives . The reaction involved α-bromoacetoveratrone and potassium cyanide .Physical and Chemical Properties Analysis

The related compound, 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid, has a molecular formula of C16H15NO5 and an average mass of 301.294 Da .Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. Among these, certain derivatives demonstrated high ALR2 inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications. The study highlights the structure–selectivity relationships and binding modes of these inhibitors, providing a foundation for the development of therapeutic agents against diabetic complications (Sher Ali et al., 2012).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and characterized, demonstrating good antimicrobial activity against human epidemic causing bacterial strains. This research underscores the potential of benzothiazole derivatives in developing new antimicrobial agents, which could address the rising challenge of antibiotic resistance (N. Mishra et al., 2019).

Catalytic Applications in Organic Synthesis

N-Heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification and acylation reactions. These findings are crucial for the field of organic synthesis, as they offer versatile methods for modifying alcohols and esters, key steps in the preparation of various pharmaceuticals and fine chemicals (G. Grasa et al., 2002).

Schiff Base Ligands and Metal Complexes

A novel Schiff base ligand derived from Mebendazol and 2-Aminobenzothiazol and its metal complexes were prepared and characterized. These complexes exhibited significant biological activity, hinting at their potential in medical and pharmaceutical applications. Such studies are crucial for discovering new biologically active compounds that could lead to the development of novel therapeutic agents (Shaimaa A. Hassan, 2018).

Properties

IUPAC Name |

methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-12-5-7-14-17(9-12)28-20(22(14)11-18(23)27-4)21-19(24)13-6-8-15(25-2)16(10-13)26-3/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUFVKSHAVATHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

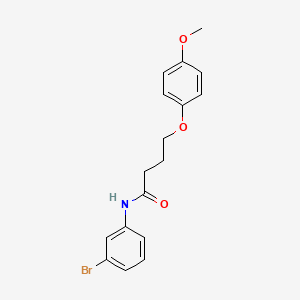

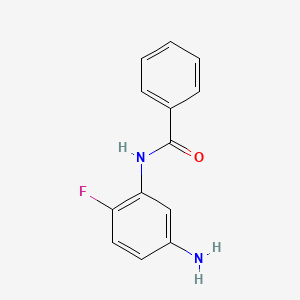

![[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol](/img/structure/B2669966.png)

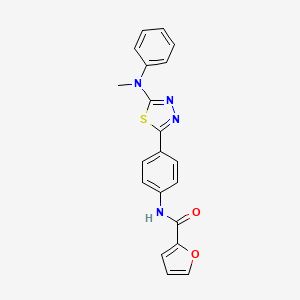

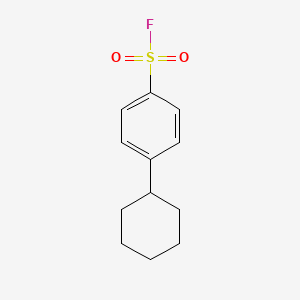

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669971.png)

![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/no-structure.png)

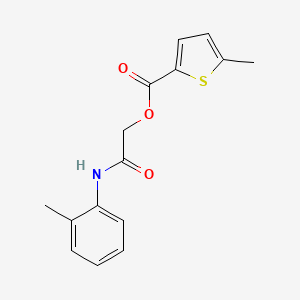

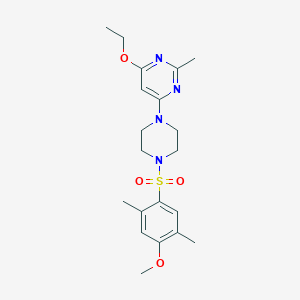

![3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2669977.png)

![N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2669981.png)

![N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2669982.png)